methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate
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Overview
Description
“Methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate” is a chemical compound with the molecular formula C22H16ClN3O4S. It has an average mass of 453.898 Da and a monoisotopic mass of 453.054993 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups present. These include a thieno[3,2-d]pyrimidin-3(4H)-yl group, a 4-chlorophenyl group, and an acetyl amino benzoate group .Physical And Chemical Properties Analysis
The compound is a solid under normal conditions . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Scientific Research Applications
Synthesis of Heterocyclic Systems : Research by Selič et al. (1997) demonstrates the use of similar compounds in the synthesis of heterocyclic systems, particularly for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other derivatives. These compounds are crucial in the creation of complex molecular structures used in various fields of chemistry (Selič, Grdadolnik, & Stanovnik, 1997).
Intermediate for Complex Compounds : Another study by Selič and Stanovnik (1997) highlights the role of related methyl esters as intermediates in producing fused heterocyclic systems. These systems include derivatives of pyrido[1,2-a]pyrimidones and thiazolo[3,2-a]pyrimidones, which are significant in various chemical reactions and potential pharmaceutical applications (Selič & Stanovnik, 1997).
Herbicidal Ingredient Synthesis : The compound is similar to ZJ0273, a broad-spectrum herbicidal ingredient. Yang et al. (2008) described the synthesis of mono-labeled and dual-labeled ZJ0273, which is used for weed control in oilseed rape in China. These labeled compounds are valuable for studying the metabolism, mode of action, environmental behavior, and fate of ZJ0273 (Yang, Ye, & Lu, 2008).
Photopolymerization : A study by Guillaneuf et al. (2010) on a related compound, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, demonstrated its application in photopolymerization. The compound was used as a photoiniferter for the nitroxide-mediated photopolymerization (NMP2), illustrating its potential in advanced material science and engineering (Guillaneuf et al., 2010).
Antimicrobial Agent Synthesis : Desai, Shihora, and Moradia (2007) synthesized new quinazoline derivatives for potential use as antimicrobial agents. One of the key intermediates in this synthesis bears structural similarity to methyl 4-({[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate, indicating its role in the development of new pharmaceuticals (Desai, Shihora, & Moradia, 2007).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O4S/c1-30-22(29)14-4-8-16(9-5-14)25-18(27)10-26-12-24-19-17(11-31-20(19)21(26)28)13-2-6-15(23)7-3-13/h2-9,11-12H,10H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJQHFFWQDBKQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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